molecular formula C13H13NO2 B1626359 ETHYL 2-PYRROL-1-YL-BENZATE CAS No. 78540-08-6

ETHYL 2-PYRROL-1-YL-BENZATE

Cat. No.: B1626359
CAS No.: 78540-08-6
M. Wt: 215.25 g/mol
InChI Key: PJRVHTKUFNCDJR-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-pyrrol-1-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl benzoate with pyrrole in the presence of a catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. For example, the use of a gold-catalyzed cyclization of ynone derivatives with 1,2-diaminoarenes can yield 2-(1H-pyrrol-1-yl)anilines, which can then be esterified to form ethyl 2-(1H-pyrrol-1-yl)benzoate .

Industrial Production Methods

Industrial production methods for ethyl 2-(1H-pyrrol-1-yl)benzoate may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts and reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Scientific Research Applications

Ethyl 2-(1H-pyrrol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins or nucleic acids. The ester group can undergo hydrolysis, releasing the active pyrrole moiety, which can then interact with biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(1H-pyrrol-1-yl)benzoate can be compared with other similar compounds, such as:

    Methyl 2-(1H-pyrrol-1-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(1H-imidazol-1-yl)benzoate: Contains an imidazole ring instead of a pyrrole ring.

    Ethyl 2-(1H-pyrrol-1-yl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

These compounds share similar chemical properties but may differ in their reactivity and biological activity due to the differences in their functional groups and ring structures .

Properties

IUPAC Name

ethyl 2-pyrrol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRVHTKUFNCDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60506432
Record name Ethyl 2-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78540-08-6
Record name Ethyl 2-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60506432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino benzoic acid ethyl ester (20 g; 121 mmol) in acetic acid (35 mL) was added 2,5-dimethoxytetrahydrofuran (19 g; 174 mmol). The reaction mixture was stirred for two hours at reflux. After evaporation of the solvent, the crude product was purified by flash column chromatography (methylene chloride) to give compound 2-pyrrol-1-yl-benzoic acid ethyl ester as a yellow oil. Rf=0.63 (methylene chloride); (22.2 g; 103 mmol; 85%)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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